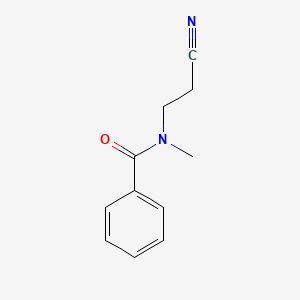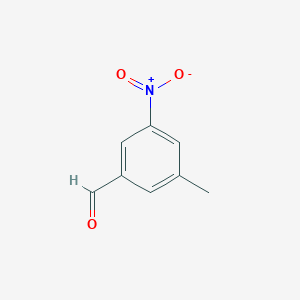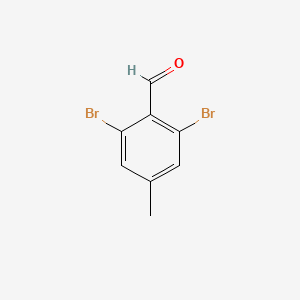
2,6-Dibromo-4-methylbenzaldehyde
説明
2,6-Dibromo-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6Br2O. It has a molecular weight of 277.94 . It is a solid substance that is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2,6-Dibromo-4-methylbenzaldehyde is 1S/C8H6Br2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
2,6-Dibromo-4-methylbenzaldehyde can be involved in various chemical reactions. Some of these include Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, Imination and oxidative heterocyclization / carbonylation .Physical And Chemical Properties Analysis
2,6-Dibromo-4-methylbenzaldehyde is a solid substance that is stored at temperatures between 2-8°C .科学的研究の応用
Catalysis and Synthesis :
- 2- and 4-Methylbenzaldehydes are useful precursors for chemicals like phthalic anhydride and terephthalic acid. These compounds can be formed through sequential aldol condensations and dehydrocyclization during ethanol upgrading reactions, indicating potential applications in biofuel and chemical synthesis industries (Takahiko Moteki et al., 2016).
- Copper-catalyzed oxidation methods have been developed for converting benzylic alcohols to aromatic aldehydes like 4-methylbenzaldehyde, highlighting efficient and eco-friendly synthetic routes (Jiang-Ping Wu et al., 2016).
Environmental Science and Bioremediation :
- Halogenated aromatic aldehydes, closely related to 2,6-Dibromo-4-methylbenzaldehyde, are transformed by anaerobic bacteria. These transformations involve oxidation and reduction processes, indicating the potential for bioremediation applications (A. Neilson et al., 1988).
Chemical Ecology :
- Compounds like 2-Hydroxy-6-methylbenzaldehyde function as pheromones in certain mite species, suggesting applications in pest control and ecological studies (A. Ryono et al., 2001).
Material Science :
- Studies on the oxidation of phenols to hydroxybenzaldehydes provide insights into the synthesis of new materials and compounds (K. Takaki et al., 2002).
Medicinal Chemistry :
- Schiff base complexes of compounds similar to 2,6-Dibromo-4-methylbenzaldehyde have been studied for their potential in medicinal applications due to their antibacterial properties (Z. Chohan et al., 2003).
Safety and Hazards
The safety information for 2,6-Dibromo-4-methylbenzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
The primary target of 2,6-Dibromo-4-methylbenzaldehyde is the benzylic position . The benzylic position is a carbon atom that is adjacent to a benzene ring. This position is particularly reactive due to the resonance stabilization provided by the benzene ring .
Mode of Action
2,6-Dibromo-4-methylbenzaldehyde interacts with its targets through nucleophilic substitution reactions . Specifically, secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This means that the compound can participate in reactions that involve the replacement of a bromine atom with another nucleophile .
Biochemical Pathways
It’s known that the compound can participate in various organic reactions, such as the formation of new carbon-carbon bonds . These reactions can potentially influence a variety of biochemical pathways, depending on the specific context and conditions.
Result of Action
The molecular and cellular effects of 2,6-Dibromo-4-methylbenzaldehyde’s action depend on the specific reactions it undergoes. For instance, in a nucleophilic substitution reaction, the compound could potentially form new carbon-carbon bonds, leading to the synthesis of new organic compounds . The exact effects would depend on the specific conditions and reactants involved.
Action Environment
The action, efficacy, and stability of 2,6-Dibromo-4-methylbenzaldehyde can be influenced by various environmental factors. For example, the compound’s reactivity suggests that it could be sensitive to factors such as pH, temperature, and the presence of other reactive species. Additionally, the compound’s bromine atoms could potentially make it susceptible to photodegradation .
特性
IUPAC Name |
2,6-dibromo-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKYOHFYBQVJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514353 | |
| Record name | 2,6-Dibromo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-methylbenzaldehyde | |
CAS RN |
88174-23-6 | |
| Record name | 2,6-Dibromo-4-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88174-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



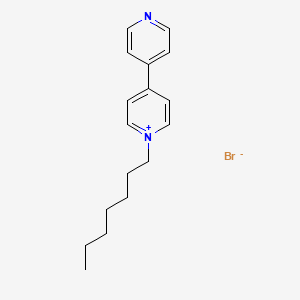
![Dimethyl {2-oxo-3-[(thiophen-3-yl)oxy]propyl}phosphonate](/img/structure/B1601042.png)

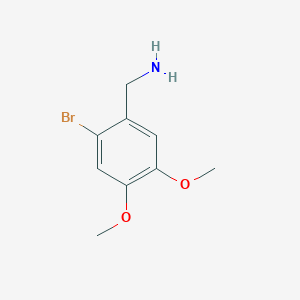


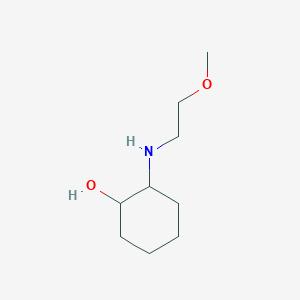
![[1,2,3]Triazolo[1,5-a]quinoline](/img/structure/B1601051.png)
